molecular formula C13H19N3O B13995953 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B13995953
M. Wt: 233.31 g/mol
InChI Key: JDUOQVLPZAXOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a compound that features a piperidine ring bonded to a pyridine ring through a methylene bridge, with an acetamide group attached to the piperidine ring. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides.

    Reduction: Reduced derivatives with fewer double bonds.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide

InChI

InChI=1S/C13H19N3O/c1-11(17)15-10-12-4-8-16(9-5-12)13-2-6-14-7-3-13/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,15,17)

InChI Key

JDUOQVLPZAXOLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.